molecular formula C9H7N5O2S B14143904 2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide

2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide

Cat. No.: B14143904
M. Wt: 249.25 g/mol
InChI Key: JQQOOMBCCJYPAQ-QPEQYQDCSA-N
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Description

(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is a complex organic compound characterized by its unique structure, which includes an amino group, a nitroaniline moiety, a sulfanylidene group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide typically involves multi-step organic reactions. One common method includes the nitration of aniline to form 2-nitroaniline, followed by the introduction of the amino and sulfanylidene groups through nucleophilic substitution reactions. The final step often involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfanylidene group can be reduced to a thiol group.

    Substitution: The cyanide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-aminoaniline derivatives, while substitution of the cyanide group can produce various substituted derivatives.

Scientific Research Applications

(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide involves its interaction with specific molecular targets. The nitro and sulfanylidene groups can participate in redox reactions, while the cyanide group can act as a nucleophile. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Nitroaniline: Aniline derivatives with nitro groups.

Uniqueness

(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Unlike simpler aniline derivatives, this compound’s structure allows for more diverse chemical transformations and interactions.

Properties

Molecular Formula

C9H7N5O2S

Molecular Weight

249.25 g/mol

IUPAC Name

(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide

InChI

InChI=1S/C9H7N5O2S/c10-5-7(9(11)17)13-12-6-3-1-2-4-8(6)14(15)16/h1-4,12H,(H2,11,17)/b13-7-

InChI Key

JQQOOMBCCJYPAQ-QPEQYQDCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(/C#N)\C(=S)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C(=S)N)[N+](=O)[O-]

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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